3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(5-acetamido-2-methoxyphenyl)propanamide
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Description
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(5-acetamido-2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H18ClN3O5 and its molecular weight is 403.82. The purity is usually 95%.
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Biological Activity
The compound 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(5-acetamido-2-methoxyphenyl)propanamide is a member of the benzoxazole derivatives, which have garnered attention for their diverse biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure
The molecular formula of the compound is C17H18ClN3O4, with a molecular weight of approximately 345.73 g/mol. The structure features a benzoxazole moiety, which is known for its pharmacological significance.
Biological Activity Overview
Research indicates that benzoxazole derivatives exhibit a range of biological activities. The specific compound has shown potential in various studies:
- Anticancer Activity : Several studies have demonstrated that benzoxazole derivatives can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and caspase activation.
- Antimicrobial Properties : Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents.
Anticancer Activity
A study focusing on related benzoxazole compounds highlighted their cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to the target compound showed significant activity against colon cancer and leukemia cell lines, leading to DNA fragmentation and activation of apoptotic pathways (caspase-3 activation) in HL-60 cells .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3d | Colon Cancer (HCT-116) | <0.1 | DNA fragmentation |
3e | Leukemia (HL-60) | <0.1 | Caspase-3 activation |
5c | Breast Cancer (MCF-7) | 0.5 | Apoptosis induction |
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Bacillus subtilis | 25 |
Compound B | Escherichia coli | 50 |
Compound C | Staphylococcus aureus | 30 |
Case Studies
Two notable case studies illustrate the potential therapeutic applications of benzoxazole derivatives:
- Case Study on Colon Cancer : A derivative similar to the target compound was tested in vivo and demonstrated significant tumor reduction in murine models of colon cancer. The study reported an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil .
- Case Study on Antimicrobial Efficacy : In vitro testing revealed that certain benzoxazole derivatives effectively inhibited bacterial growth at low concentrations, suggesting their utility as potential antibacterial agents .
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-11(24)21-13-4-6-16(27-2)14(10-13)22-18(25)7-8-23-15-9-12(20)3-5-17(15)28-19(23)26/h3-6,9-10H,7-8H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLYAHJARBQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.